molecular formula C11H24INO B596643 (2-Acetyl-4-methylpentyl)trimethylammonium Iodide CAS No. 1069-62-1

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide

Cat. No.: B596643
CAS No.: 1069-62-1
M. Wt: 313.223
InChI Key: QCTKXTXHDRLVAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various acids and bases . The reactions are often carried out under reflux conditions to ensure complete reaction .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the iodide ion is typically replaced by another nucleophile .

Properties

IUPAC Name

(2-acetyl-4-methylpentyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKXTXHDRLVAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodomethane (20 g, 140.94 mmol, 2.00 equiv) was added dropwise to a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (12 g, 70.05 mmol, 1.00 equiv) and ethyl acetate (50 mL). The solution was stirred at ambient temperature for about 16 hours., and the resulting preciptant was collected by filtration to afford the title product (15 g, yield=68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68%

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